(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL
Description
Overview of Chiral Amino Alcohols in Asymmetric Synthesis and Organic Chemistry
Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry. chromatographyonline.com Their value stems from their bifunctional nature, possessing both an amino and a hydroxyl group, which can coordinate to metal centers. This ability makes them excellent chiral ligands for a wide array of metal-catalyzed asymmetric reactions. chromatographyonline.comnih.gov These reactions include, but are not limited to, reductions, alkylations, and aldol (B89426) reactions. sigmaaldrich.com
Furthermore, derivatives of chiral amino alcohols are employed as organocatalysts, which are small organic molecules that can catalyze reactions with high stereoselectivity. nih.gov The ready availability of chiral amino alcohols, often derivable from naturally occurring amino acids, adds to their appeal in synthetic chemistry. sigmaaldrich.com The development of new synthetic methodologies often relies on the stereochemical control offered by these versatile compounds. hmdb.ca
Fundamental Principles of Stereochemical Control in Chiral Molecule Synthesis
Stereochemical control is the capacity to direct a chemical reaction to preferentially form one stereoisomer over another. hmdb.ca This is a fundamental concept in the synthesis of complex, biologically active molecules where only one enantiomer or diastereomer exhibits the desired effect. jiangnan.edu.cn Several factors influence the stereochemical outcome of a reaction, including steric effects, where the size and spatial arrangement of substituents dictate the approach of reactants, and electronic effects, which involve the distribution of electron density in the reacting molecules. yakhak.org
Strategies to achieve stereochemical control are varied and include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. yakhak.org Another powerful strategy is the use of chiral catalysts, which create a chiral environment around the reactants, favoring the formation of one enantiomer. hmdb.cayakhak.org These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). yakhak.org
Structural Features and Stereogenic Centers of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL
The structure of this compound is defined by a propanol (B110389) backbone substituted with two amino groups and a phenyl ring. The nomenclature itself provides key information about its stereochemistry. The "(1S)" designation indicates the absolute configuration at the first stereogenic center, which is the carbon atom bonded to the phenyl group and one of the amino groups. The molecule also contains a second stereogenic center at the carbon atom bearing the hydroxyl group. The presence of these two stereogenic centers means that four possible stereoisomers exist.
Below is a table summarizing the key structural and inferred physical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Stereogenic Centers | 2 |
| Functional Groups | Primary aromatic amine, Primary aliphatic amine, Secondary alcohol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
MZRAWVWPFRLHMV-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC=C1)N)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol
Catalytic Asymmetric Synthesis Strategies for Aminophenylpropanol Frameworks
The creation of chiral aminophenylpropanol scaffolds relies on sophisticated catalytic methods that can efficiently generate the desired stereocenters. These strategies are broadly categorized into transition-metal-catalyzed, organocatalytic, and biocatalytic routes, each offering distinct advantages in terms of selectivity, substrate scope, and reaction conditions. rsc.org
Transition-Metal-Catalyzed Enantioselective Routes
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, providing powerful tools for the creation of chiral molecules. rsc.orgacs.org Catalysts based on metals like ruthenium, rhodium, iridium, and palladium, when combined with chiral ligands, can facilitate a variety of transformations with exceptional levels of stereocontrol. researchgate.netresearchgate.netrsc.org
Asymmetric reductive amination (ARA) is a highly efficient one-pot method for synthesizing chiral amines from readily available carbonyl compounds. researchgate.netrsc.orgnih.gov This reaction typically involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced enantioselectively by a chiral metal catalyst in the presence of a hydrogen source. acs.orgwikipedia.org
Ruthenium and rhodium complexes are particularly effective for this transformation. Chiral Ru(II) complexes, such as those derived from N-tosylethylenediamine, have been successfully used in the asymmetric transfer hydrogenation (ATH) of aromatic ketones, a process closely related to reductive amination. nih.govacs.orgmdpi.com These reactions can proceed with high enantioselectivity under mild conditions. Similarly, rhodium-catalyzed ARA has been developed for the synthesis of γ-branched chiral amines through a tandem isomerization-reductive amination sequence. researchgate.netresearchgate.netamanote.com Iridium catalysts paired with chiral phosphoramidite (B1245037) ligands have also proven effective for the direct asymmetric reductive amination of a broad range of ketones with primary alkyl amines, achieving excellent yields and enantioselectivities. nih.gov
Table 1: Examples of Transition-Metal Catalysts in Asymmetric Reductive Amination
Catalyst Type Metal Typical Ligand Key Features Reference Asymmetric Transfer Hydrogenation (ATH) Ruthenium (Ru) N-tosylethylenediamine Effective for aromatic ketones, proceeds under mild, acidic conditions. nih.gov Asymmetric Hydrogenation Rhodium (Rh) Bidentate Phosphines Used in tandem isomerization/reductive amination of allylamines. nih.gov Direct Asymmetric Reductive Amination (DARA) Iridium (Ir) Phosphoramidite Broad ketone and primary amine scope with low catalyst loading. acs.org
Asymmetric aldol (B89426) and Mannich reactions are fundamental carbon-carbon bond-forming strategies that can establish multiple stereocenters simultaneously, making them ideal for synthesizing complex molecules like β-amino alcohols. nih.govacs.orgnih.gov
The asymmetric aldol reaction unites two carbonyl partners to create a β-hydroxy carbonyl compound. nih.govnih.gov Catalytic versions often employ chiral Lewis acids or organocatalysts to control the stereochemical outcome. nih.gov For instance, titanium enolates derived from chiral auxiliaries have been used to achieve highly diastereoselective syn- and anti-aldol additions. nih.govpurdue.edu
The asymmetric Mannich reaction is a powerful method for preparing β-amino carbonyl compounds through the reaction of an enolizable carbonyl, an aldehyde, and an amine. acs.orgbuchler-gmbh.com Direct catalytic asymmetric Mannich reactions, where unmodified aldehydes or ketones act as nucleophiles, have been developed using various catalytic systems. acs.orgacs.org For example, a Et2Zn/linked-BINOL complex can catalyze the direct Mannich-type reaction of a hydroxyketone with N-protected imines to yield either anti- or syn-β-amino alcohols with excellent diastereo- and enantioselectivity, depending on the choice of the imine's protective group. acs.org This approach allows for the simultaneous construction of two adjacent stereocenters with high precision. acs.org
Table 2: Asymmetric C-C Bond Forming Reactions for β-Amino Alcohol Synthesis
Reaction Catalyst System Key Outcome Reference Asymmetric Aldol Reaction Titanium enolates with chiral auxiliaries Highly diastereoselective formation of syn- or anti-aldol products. scispace.com Asymmetric Mannich Reaction Et2Zn/linked-BINOL complex Stereodivergent synthesis of anti- or syn-β-amino alcohols with >99% ee. nih.gov Direct Asymmetric Mannich Reaction Proline-based organocatalysts Highly diastereo- and enantioselective synthesis of β-amino acids and amino alcohols. [8, 14]
Stereoselective cross-coupling reactions provide a modular and powerful approach to building complex molecular frameworks. nih.gov These methods can be employed to construct the aminophenylpropanol scaffold by forming key carbon-carbon or carbon-heteroatom bonds with high stereochemical control.
For example, stereoselective Suzuki-Miyaura cross-coupling reactions have been developed that can proceed with either retention or inversion of configuration, depending on the palladium catalyst's ligand. nih.gov This offers a versatile route to stereochemically defined products. While traditionally used for C(sp²)-C(sp²) bond formation, recent advances have expanded their scope.
A more recent and innovative approach involves stereoselective electrocatalytic radical cross-couplings. This method utilizes a serine-derived chiral carboxylic acid in decarboxylative transformations to access enantiopure amino alcohols. nih.govresearchgate.net This radical-based strategy is highly modular, allowing for the efficient coupling of aryl, alkenyl, and alkyl fragments, thereby offering a streamlined synthesis that avoids extensive protecting group manipulations. nih.gov
Organocatalytic Enantioselective Approaches
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. nih.govwisc.edu These catalysts often operate via mechanisms that mimic enzymatic processes, such as enamine or iminium ion formation.
For the synthesis of chiral amino alcohols, organocatalytic aldol and Mannich reactions are particularly relevant. nih.govacs.org Chiral amines, such as proline and its derivatives, are highly effective catalysts for direct asymmetric Mannich reactions, enabling the synthesis of β-amino acids and alcohols from unmodified aldehydes. acs.orgwisc.edunih.gov
Cinchona alkaloids and their derivatives are another prominent class of organocatalysts. nih.govdovepress.comacs.orgsigmaaldrich.comwiley-vch.de These naturally derived molecules and their synthetic variants, particularly those incorporating thiourea (B124793) or squaramide moieties, act as bifunctional catalysts. They can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, leading to high yields and stereoselectivities in reactions like the Mannich reaction. buchler-gmbh.comnih.govdovepress.com
Table 3: Prominent Organocatalysts for Aminophenylpropanol Synthesis
Catalyst Class Example Catalyst Applicable Reaction Mechanism of Action Reference Amino Acids L-Proline Aldol, Mannich Enamine/Iminium ion catalysis [8, 14] Cinchona Alkaloids Thiourea-fused derivatives Mannich Reaction Bifunctional activation (H-bonding and Brønsted base) [2, 10] Pyrrolidine Derivatives (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid anti-Mannich Reaction Designed catalyst for specific diastereoselectivity. nih.gov
Biocatalytic Synthesis Routes for Chiral Amino Alcohols
Biocatalysis utilizes enzymes to perform chemical transformations with remarkable chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. nih.govfrontiersin.orgmdpi.com For the synthesis of chiral amino alcohols, several classes of enzymes are particularly effective.
Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govrsc.orgrsc.org Through directed evolution and protein engineering, KREDs have been developed that exhibit high activity and stereoselectivity for a wide range of substrates, including bulky α-amino-β-keto esters, providing access to chiral 1,2-amino alcohols. nih.govrsc.org Dynamic kinetic resolution (DKR), where a KRED is paired with conditions that racemize the starting material, allows for the theoretical conversion of 100% of a racemic ketone into a single enantiomer of the alcohol product. nih.gov
Transaminases (TAs) , specifically ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govscispace.comillinois.eduresearchgate.net This provides a direct route for the asymmetric synthesis of chiral primary amines from prochiral ketones. The availability of both (R)- and (S)-selective ω-TAs allows for access to either enantiomer of the desired amine. illinois.edu By using a hydroxy ketone as the substrate, chiral amino alcohols can be synthesized directly.
Amine Dehydrogenases (AmDHs) have been engineered to catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source. frontiersin.org This method is highly atom-economical and avoids the use of costly cofactors when coupled with a suitable regeneration system. Engineered AmDHs have shown high stereoselectivity (>99% ee) in the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org
Table 4: Biocatalytic Routes to Chiral Amino Alcohols
Enzyme Class Reaction Key Advantage Reference Ketoreductases (KREDs) Asymmetric reduction of ketones High enantioselectivity for alcohol formation; enables dynamic kinetic resolution. [4, 25] Transaminases (ω-TAs) Asymmetric amination of ketones Direct synthesis of chiral primary amines; (R)- and (S)-selective enzymes available. [27, 39] Amine Dehydrogenases (AmDHs) Asymmetric reductive amination Uses inexpensive ammonia; high atom economy and stereoselectivity. amanote.com
Enzymatic Reductive Amination of Hydroxy Ketones
The synthesis of chiral amines from carbonyl compounds through enzymatic reductive amination represents a significant advancement in green and sustainable chemistry. nih.gov This biocatalytic method has gained considerable traction for its high selectivity and operation under mild conditions. wikipedia.org Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) are at the forefront of this technology, enabling the asymmetric production of chiral amines, which are crucial components of pharmaceuticals and other bioactive molecules. nih.gov
Reductive amination involves the conversion of a carbonyl group (ketone or aldehyde) to an amine via an imine intermediate. wikipedia.org In an enzymatic context, AmDHs catalyze the direct coupling of a ketone with an amine source, like ammonia, to form an imine which is then reduced by a hydride donor such as NAD(P)H. nih.govnih.gov This process is highly atom-efficient, especially when using ammonium (B1175870) formate (B1220265) as it serves as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate being the only significant by-product. nih.gov
For the synthesis of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL, the starting material would be the corresponding α-hydroxy ketone, 1-hydroxy-1-(3-aminophenyl)propan-2-one. The enzyme would catalyze the stereoselective amination of the ketone functionality. The stereoselectivity of these enzymes is a key advantage; for instance, certain AmDHs have been shown to produce (R)-configured amines from prochiral ketones with greater than 99% enantiomeric excess. nih.gov The development of extensive enzyme toolboxes allows for the screening of various biocatalysts to find one with the desired stereopreference and substrate specificity for the target hydroxy ketone. researchgate.net
Table 1: Key Enzymes in Reductive Amination
| Enzyme Type | Reaction Catalyzed | Key Features |
|---|---|---|
| Amine Dehydrogenases (AmDHs) | Direct reductive coupling of ketones with ammonia. nih.gov | High atom economy, excellent stereoselectivity for producing chiral primary amines. nih.gov |
Enzyme Cascade Reactions for Chiral Amino Alcohol Formation
Enzyme cascade reactions, which involve multiple enzymatic steps in a single pot without the isolation of intermediates, offer a highly efficient route to complex molecules like chiral amino alcohols. sciepublish.comyoutube.com This one-pot approach enhances synthetic efficiency by reducing downstream processing, purification steps, and waste generation. sciepublish.comnih.gov
A potential cascade for forming this compound could integrate several enzymatic transformations. For example, a multi-enzyme system could be designed to first synthesize the α-hydroxy ketone precursor from a simpler starting material, followed by the stereoselective reductive amination described previously. One-pot systems have been successfully developed to produce various chemicals, including α-olefins from triglycerides, showcasing the versatility of this approach. nih.gov In these systems, cofactors like NAD(P)H are often recycled in situ, for instance by a formate dehydrogenase, which further improves the economic and environmental profile of the synthesis. nih.gov
A notable example of a multi-enzyme cascade for producing chiral amino compounds involves dynamic kinetic resolution (DKR). nih.gov In such a system, an N-acylamino acid racemase can be coupled with an L-selective aminoacylase (B1246476) and a stereoselective dioxygenase to produce diastereomerically pure oxidized amino acids from an inexpensive racemic starting material. nih.gov This highlights the potential for combining racemization, resolution, and stereoselective functionalization steps within a single pot to achieve high yields and stereopurity. nih.gov The primary challenge in designing these cascades is ensuring the mutual compatibility of the different enzymes regarding optimal pH, temperature, and cofactors. nih.gov
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Auxiliary-Mediated Stereocontrol in Aminophenylpropanol Synthesis
The use of chiral auxiliaries is a powerful and widely employed strategy for controlling stereochemistry during the synthesis of chiral amines. osi.lv Among the most effective is Ellman's chiral tert-butanesulfinamide, which can be condensed with ketones to form N-sulfinyl imines. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to the formation of the desired stereoisomer of the amine with high diastereoselectivity. osi.lv
In the context of synthesizing this compound, the precursor ketone, 1-hydroxy-1-(3-aminophenyl)propan-2-one, would first be protected. The resulting ketone would then be reacted with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinylketimine. Diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, would yield the enantiopure amino alcohol. This methodology has proven effective for the synthesis of amines bearing multiple stereogenic centers. osi.lv
Substrate-Controlled Diastereoselective Transformations
In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the formation of a new stereocenter. This strategy is particularly useful for synthesizing molecules with specific diastereomeric relationships, such as the syn- or anti-1,2-amino alcohol motif present in this compound.
A relevant approach is the diastereoselective allylic C-H amination of chiral homoallylic carbamates. nih.gov This method, catalyzed by a palladium(II)/sulfoxide system, allows for the direct installation of a nitrogen functionality, creating syn-1,2-amino alcohols via an anti-oxazolidinone intermediate. nih.gov The stereochemistry of the existing alcohol group on the substrate guides the approach of the catalyst and nitrogen source, resulting in high diastereoselectivity. nih.gov Similarly, Lewis acid-mediated allylations of chiral β-alkoxy N-tosyl imines have been shown to proceed with high anti-diastereoselectivity, leading to 1,3-amino alcohols after further transformations. chemrxiv.org These methods demonstrate the power of leveraging an existing stereocenter within a substrate to control the stereochemical outcome of subsequent reactions.
Chiral Resolution Techniques for Aminophenylpropanols
Classical Resolution Methods
Classical resolution is a robust and well-established technique for separating a racemic mixture into its constituent enantiomers. onyxipca.com This method is often employed when asymmetric synthesis is particularly challenging or economically unviable. onyxipca.com The fundamental principle involves converting the pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org These resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional methods like crystallization. wikipedia.orglibretexts.org
For the resolution of a racemic mixture of 1-amino-1-(3-aminophenyl)propan-2-ol, the amino group provides a handle for salt formation with a chiral acid.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Rationale |
|---|---|---|
| (+)- or (-)-Tartaric acid | Chiral Acid | Forms diastereomeric salts with racemic amines. libretexts.orglibretexts.org |
| (+)- or (-)-Dibenzoyltartaric acid | Chiral Acid | A derivative of tartaric acid, often used for salt formation and crystallization. onyxipca.com |
| (+)- or (-)-Mandelic acid | Chiral Acid | Used to form diastereomeric salts with amines, enabling separation. onyxipca.comwikipedia.org |
The process involves dissolving the racemic amine and one enantiomer of the chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. libretexts.org Due to differences in their crystal lattice energies, one of the diastereomeric salts (e.g., [(1S)-amine·(+)-acid]) will preferentially crystallize, while the other ([(1R)-amine·(+)-acid]) remains in solution. wikipedia.org After separation by filtration, the desired enantiomer can be liberated from the diastereomeric salt by treatment with a base. libretexts.org The success of this method depends heavily on finding the right combination of resolving agent and solvent to achieve efficient separation. onyxipca.comwikipedia.org
Chromatographic Enantioseparation Methodologies
The key to a successful enantioseparation is the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers of the target compound, leading to differential retention times. yakhak.org For compounds like 1-Amino-1-(3-aminophenyl)propan-2-OL, which possess both amino and hydroxyl functional groups as well as an aromatic ring, polysaccharide-based CSPs are a primary choice. yakhak.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for chiral separations in both analytical and preparative scales. csfarmacie.cz The choice of the mobile phase and the specific CSP are critical for achieving baseline separation.
Chiral Stationary Phases (CSPs): Polysaccharide-derived CSPs, particularly those based on amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated broad applicability for the separation of chiral amines and amino alcohols. yakhak.orgresearchgate.net Columns such as the Chiralpak® and Chiralcel® series are often employed. For instance, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak IA) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) have shown high enantioselectivity for a variety of chiral amines. yakhak.orgresearchgate.net The selection between coated and immobilized polysaccharide-based CSPs can also influence the separation and the robustness of the method, with immobilized phases offering greater solvent compatibility.
Mobile Phase Composition: The separation can be performed in either normal-phase, polar organic, or reversed-phase mode.
Normal-Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. yakhak.org The alcohol component is crucial as it competes with the analyte for polar interactions with the CSP, thereby modulating retention and selectivity. The concentration of the alcohol is a key parameter to optimize.
Reversed-Phase: This mode uses aqueous buffers mixed with organic solvents like acetonitrile (B52724) or methanol. nih.gov The pH and concentration of the buffer can significantly impact the retention and resolution, especially for ionizable compounds like amines. nih.gov
Derivatization: To enhance detection and potentially improve chiral recognition, the primary amino groups of the analyte can be derivatized. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, or nitrobenzoxadiazole (NBD) derivatives, can be used to introduce a fluorophore or a chromophore, increasing sensitivity. researchgate.netnih.gov
A hypothetical HPLC method for the enantioseparation of racemic 1-Amino-1-(3-aminophenyl)propan-2-OL is outlined in the table below. These conditions are based on successful separations of similar amino alcohol compounds.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP with proven selectivity for amino alcohols. researchgate.net |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | Common normal-phase conditions for polysaccharide CSPs. yakhak.org The ratio should be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C | Temperature can affect selectivity; should be controlled. |
| Detection | UV at 254 nm | The phenyl group allows for UV detection. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, often with an alcohol modifier. Many CSPs developed for HPLC are also effective in SFC.
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. The separation of aromatic amines and alcohols has been successfully demonstrated using polysaccharide-based CSPs in SFC.
The table below outlines potential starting conditions for the SFC enantioseparation of 1-Amino-1-(3-aminophenyl)propan-2-OL.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | Chiralcel OJ-3R (150 x 4.6 mm, 3 µm) | Cellulose-based CSP suitable for SFC and reversed-phase applications. nih.gov |
| Mobile Phase | Supercritical CO₂ / Methanol (70:30, v/v) | Methanol is a common polar modifier in SFC. The ratio is a critical parameter for optimization. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |
| Column Temperature | 40 °C | Higher temperatures are often used in SFC to improve efficiency. nih.gov |
| Detection | UV at 254 nm | Compatible with SFC systems. |
Mechanistic Investigations into the Formation and Transformations of 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol
Elucidation of Reaction Pathways and Identification of Key Intermediates
The formation of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL and its analogs typically proceeds through the asymmetric reduction of a corresponding α-amino ketone or the nucleophilic addition to a chiral imine derivative. Several key reaction pathways have been elucidated for the synthesis of vicinal amino alcohols.
One common pathway involves the asymmetric hydrogenation or transfer hydrogenation of an α-amino ketone . For instance, the reduction of a precursor like 1-amino-1-(3-aminophenyl)propan-2-one would yield the desired product. The reaction pathway involves the coordination of the ketone to a chiral catalyst, followed by the stereoselective transfer of a hydride to the carbonyl carbon. Key intermediates in this process include the catalyst-substrate complex and the resulting metal-alkoxide before workup.
Another significant route is the nucleophilic addition to an imine or a derivative . For example, the reaction of a nucleophile with a chiral N-substituted imine derived from 3-aminobenzaldehyde (B158843) can establish the stereocenter at the C1 position. In syntheses utilizing chiral auxiliaries like N-tert-butanesulfinyl imines, the sulfinamide group directs the nucleophilic attack to one face of the imine, leading to a diastereomerically enriched intermediate. Subsequent removal of the auxiliary reveals the chiral amine.
A tandem approach involving intramolecular aziridination followed by nucleophilic ring-opening also serves as a viable pathway. capes.gov.br In this strategy, a precursor containing an azide (B81097) and an olefin can undergo intramolecular cyclization to form a bicyclic aziridine (B145994). This aziridine intermediate is then opened regioselectively by a nucleophile to afford the vicinal amino alcohol scaffold. capes.gov.br The regioselectivity of the ring-opening is a critical factor, with the nucleophile typically attacking the least substituted carbon. capes.gov.br
Furthermore, copper-catalyzed reductive coupling has emerged as a powerful method for the synthesis of 1,2-aminoalcohols. nih.gov This pathway can involve the reaction of an N-substituted allyl equivalent with a ketone. A key discovery in some of these systems is the identification of a reversible ketone allylation step, which has significant implications for understanding and controlling the enantioselectivity of the reaction. nih.gov
| Reaction Pathway | Key Precursors | Key Intermediates | Primary Transformation |
| Asymmetric Hydrogenation | α-Amino Ketone | Catalyst-Substrate Complex, Metal Alkoxide | Stereoselective reduction of a carbonyl group |
| Nucleophilic Addition | Chiral Imine/Imine Derivative | Imine-Nucleophile Adduct | Diastereoselective addition to a C=N bond |
| Aziridination/Ring-Opening | Azido-Olefin | Bicyclic Aziridine | Intramolecular cyclization and subsequent nucleophilic opening |
| Copper-Catalyzed Reductive Coupling | N-substituted Allyl Equivalent, Ketone | Organocopper species, Reversible allylation adduct | Enantioselective C-C bond formation |
Characterization of Transition States and Origins of Enantioselectivity
The enantioselectivity in the synthesis of chiral amino alcohols like this compound is determined by the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. The characterization of these transition states, often through computational modeling, provides deep insights into the origins of stereocontrol. capes.gov.br
In asymmetric hydrogenation catalyzed by transition metal complexes , such as those based on ruthenium or rhodium with chiral ligands, the enantioselectivity arises from the specific geometry of the catalyst-substrate complex in the transition state. For example, in Noyori-type hydrogenations, the chiral ligand creates a well-defined chiral environment around the metal center. The substrate coordinates in a way that minimizes steric interactions, favoring hydride delivery to one prochiral face of the carbonyl. The transition state is often a six-membered ring involving the metal, the hydride, the carbonyl oxygen, and the carbonyl carbon.
For reactions involving chiral auxiliaries , such as N-tert-butanesulfinyl imines, the stereochemical outcome is dictated by the conformation of the transition state during nucleophilic addition. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the nucleophile to approach from the less hindered side. Transition state models, such as the Zimmerman-Traxler model for additions of enolates, often depict a chair-like six-membered ring where the substituents adopt positions that minimize steric clashes.
Organocatalysis , for instance using proline and its derivatives, also relies on the formation of specific transition states. researchgate.net In a proline-catalyzed α-amination, the catalyst forms an enamine with one of the reactants, which then attacks the electrophile. The stereoselectivity is controlled by the geometry of the transition state, where the proline ring and its carboxylic acid group direct the approach of the electrophile through hydrogen bonding and steric hindrance. researchgate.net
| Catalytic System/Method | Proposed Transition State Model | Key Factors Influencing Enantioselectivity |
| Transition Metal Catalysis (e.g., Noyori Hydrogenation) | Six-membered pericyclic transition state | Chiral ligand architecture, steric and electronic interactions between ligand and substrate |
| Chiral Auxiliary (e.g., N-tert-Butanesulfinyl Imine) | Acyclic or cyclic (e.g., Zimmerman-Traxler) models | Steric bulk of the auxiliary, chelation control |
| Organocatalysis (e.g., Proline) | Enamine-based transition state with hydrogen bonding | Specific conformation of the catalyst-substrate complex, non-covalent interactions |
Kinetic and Thermodynamic Aspects of Stereochemical Control
The final stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. nih.govmdpi.comresearchgate.netnih.gov In the context of synthesizing this compound, understanding these principles is vital for optimizing reaction conditions to favor the desired stereoisomer.
Under kinetic control , the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed faster, i.e., via the transition state with the lower activation energy, will be the major product. Most asymmetric syntheses are conducted under kinetic control to achieve high enantiomeric excess, as the enantiomers are thermodynamically identical. Reaction conditions that favor kinetic control typically involve low temperatures and irreversible reaction steps.
Under thermodynamic control , the product ratio reflects the relative thermodynamic stabilities of the products. If the reaction is reversible, an equilibrium will be established, and the most stable stereoisomer will predominate. For diastereoselective reactions, where the products have different energies, thermodynamic control can be used to favor the more stable diastereomer. This often involves higher reaction temperatures and longer reaction times to allow for equilibration.
In the synthesis of vicinal amino alcohols, the choice between kinetic and thermodynamic control can be crucial. For example, in the deprotonation of a phosphine (B1218219) sulfide (B99878) using a chiral ligand like (-)-sparteine, different stereoisomers can be obtained by switching between kinetic (low temperature, short reaction time) and thermodynamic (higher temperature, longer reaction time) conditions. nih.gov This demonstrates that the initially formed, kinetically favored product can isomerize to the more thermodynamically stable product over time. nih.gov
| Control Type | Determining Factor | Favored Product | Typical Reaction Conditions |
| Kinetic Control | Rate of reaction (Activation Energy) | The one formed faster | Low temperature, short reaction time, irreversible conditions |
| Thermodynamic Control | Stability of product (Gibbs Free Energy) | The most stable one | Higher temperature, longer reaction time, reversible conditions |
Computational Mechanistic Studies and Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the formation of this compound and its analogs. These studies provide detailed information about reaction pathways, intermediate structures, and transition state geometries and energies, which are often difficult to obtain experimentally.
Elucidation of Reaction Pathways: Computational studies can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This includes the characterization of all intermediates and transition states along the reaction coordinate. For the synthesis of vicinal amino alcohols, computational models can help to understand the sequence of bond-forming and bond-breaking events and to predict the regioselectivity of certain reactions.
Origins of Enantioselectivity: A primary application of computational studies in this field is to rationalize the origins of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the predicted enantiomeric excess can be compared with experimental results. For instance, in a study on the asymmetric deprotonation of a phosphine sulfide, a computational approach at the B3LYP/6-31+G(d) level successfully predicted the kinetically controlled product. nih.gov These calculations can dissect the energetic contributions from steric hindrance, electronic effects, and non-covalent interactions (e.g., hydrogen bonding, dispersion forces) that lead to the observed stereoselectivity.
Catalyst Design: Mechanistic insights from computational studies can guide the design of new and improved catalysts. By understanding how the structure of a chiral ligand or catalyst influences the transition state geometry and energy, modifications can be proposed to enhance enantioselectivity or reactivity. This in silico approach can accelerate the discovery of more efficient catalytic systems for the synthesis of compounds like this compound.
Reaction Dynamics: While most computational studies focus on the static picture of transition states, molecular dynamics simulations can provide insights into the dynamic aspects of a reaction. These simulations can model the motion of atoms over time, revealing how reactants approach each other and how the system passes through the transition state region. This can be particularly important for understanding complex, multi-step catalytic cycles.
| Computational Method | Application in Mechanistic Investigation | Key Insights Provided |
| Density Functional Theory (DFT) | Calculation of structures and energies of reactants, intermediates, transition states, and products. | Reaction pathways, activation energies, reaction enthalpies, origins of stereoselectivity. |
| Molecular Dynamics (MD) | Simulation of the time evolution of the reacting system. | Reactant approach, conformational flexibility, solvent effects, passage through transition state. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treatment of the reactive center with high-level quantum mechanics and the environment with classical mechanics. | Modeling of large systems like enzymes or complex catalysts in solution. |
Role of 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol As a Chiral Scaffold in Asymmetric Transformations
Design and Application as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. nih.gov The structure of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL is well-suited for derivatization into effective chiral ligands.
Ligand Design Principles for Aminophenylpropanol Derivatives
The effectiveness of a chiral ligand is rooted in its structural design, which dictates how it interacts with a metal center to create a selective catalytic environment. For aminophenylpropanol derivatives, several key principles apply:
Coordination Sites: The scaffold of this compound possesses three key heteroatoms—two nitrogen atoms from the amino groups and one oxygen atom from the hydroxyl group. These sites can be selectively modified to create bidentate or tridentate ligands that coordinate with a metal center. For instance, the amino groups can be converted into amides, imines, or phosphines to tune the electronic properties and steric bulk of the ligand. nih.govresearchgate.net
Rigidity and Steric Hindrance: A well-defined and rigid ligand structure is often crucial for high enantioselectivity. The phenyl ring in the aminophenylpropanol backbone provides a degree of rigidity. Further modifications can introduce bulky groups that create a specific chiral pocket around the metal's active site, sterically guiding the substrate to approach from a preferred direction. This controlled environment is what allows for the preferential formation of one enantiomer over the other.
Electronic Tuning: The electronic nature of the coordinating atoms influences the reactivity of the metal catalyst. The amino and hydroxyl groups can be derivatized to modulate their electron-donating or -withdrawing properties. This electronic tuning is critical for optimizing both the activity and the selectivity of the catalyst for a specific reaction. nih.gov
Symmetry Elements: While many successful ligands possess C2 symmetry to reduce the number of possible reaction pathways, non-symmetrical ligands, such as those that could be derived from this compound, are increasingly recognized for their potential to outperform symmetrical ones in certain reactions. nih.gov The distinct functionalities within the aminophenylpropanol scaffold allow for the design of such nonsymmetrical P,N- or N,N'-ligands.
Performance in Asymmetric Metal-Catalyzed Reactions
Ligands derived from chiral amino alcohols, the parent class of this compound, have demonstrated high efficacy in a variety of metal-catalyzed reactions. These ligands, when complexed with metals like palladium, rhodium, or nickel, are capable of inducing high levels of stereoselectivity.
Key reactions where such ligands have shown promise include:
Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from amino alcohols are used in the rhodium-catalyzed asymmetric hydrogenation of olefins, a key process in the synthesis of chiral pharmaceuticals like L-Dopa. nih.gov
Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful carbon-carbon bond-forming reaction. Chiral ligands, including monophosphine ligands derived from chiral backbones, have been shown to control both regioselectivity and enantioselectivity, achieving high yields and enantiomeric excesses (ee). uwindsor.cacapes.gov.br
Reduction of Ketones: Chiral N,N-ligands have been successfully employed in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with yields and enantiomeric excesses up to 99%.
The performance of these ligands is often quantified by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity.
Table 1: Representative Performance of Amino Alcohol-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Ligand Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Allylic Alkylation | Palladium | Chiral Monophosphine | 1,3-diphenylprop-2-en-1-yl acetate | Up to 87% | uwindsor.ca |
| Allylic Reduction | Palladium | Chiral Monophosphine | Allylic Ester | Up to 93% | uwindsor.ca |
| 1,2-Reduction | Nickel | Chiral Oxazole-Pyrimidine | α,β-Unsaturated Ketone | Up to 99% |
This table presents data for ligands derived from the broader class of chiral amino alcohols and related structures to illustrate the potential of the this compound scaffold.
Utilization as Chiral Building Blocks in Complex Molecule Construction
Beyond their use in catalysis, chiral compounds like this compound serve as invaluable "chiral pool" starting materials. researchgate.net Their inherent chirality is incorporated directly into the structure of a more complex target molecule, avoiding the need for a late-stage asymmetric step.
Synthesis of Chiral Heterocycles (e.g., Oxazolidinones, Morpholinones, Lactams, Sultams)
The 1,2-amino alcohol motif is a versatile precursor for the synthesis of various chiral heterocycles, which are privileged structures in medicinal chemistry.
Oxazolidinones: The 1,2-amino alcohol functionality can be readily cyclized with phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole) to form a 5-membered oxazolidinone ring. Chiral oxazolidinones are famous for their role as chiral auxiliaries (Evans auxiliaries) and as the core of important antibiotics like linezolid. wikipedia.orgsigmaaldrich.com
Morpholinones: The amino alcohol structure can be elaborated to form morpholinones, which are six-membered heterocyclic scaffolds.
Lactams: Chiral amino alcohols can be used to synthesize a variety of lactams (cyclic amides), including biologically significant β-lactams and γ-lactams. um.esnih.gov The stereocenter from the amino alcohol directs the formation of subsequent stereocenters during the synthesis.
Sultams: As sulfur analogs of lactams, sultams (cyclic sulfonamides) are also important in medicinal chemistry and as chiral auxiliaries (e.g., Oppolzer's sultam). wikipedia.orgnih.gov Chiral amino alcohols can be converted into sultams through multi-step sequences, often involving the formation and cyclization of an amino-sulfonamide intermediate. rsc.orgrsc.org
Construction of Advanced Chiral Fragments and Scaffolds
The heterocycles derived from this compound can be further elaborated into more complex chiral fragments. These fragments are key components in fragment-based drug discovery (FBDD), where small, low-molecular-weight compounds are screened for binding to biological targets and then grown into more potent drug candidates. The three-dimensional structure imparted by the chiral scaffold is particularly valuable for creating molecules that can interact effectively and selectively with the chiral binding sites of proteins and enzymes. nih.gov
Potential as Chiral Auxiliaries in Substrate-Controlled Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved off and can often be recovered. The 1,2-amino alcohol structure is a well-established motif for effective chiral auxiliaries.
For example, a derivative of this compound could be attached to a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon would form a chiral enolate. The steric bulk of the auxiliary would then block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond would release the enantiomerically enriched carboxylic acid and recover the auxiliary. wikipedia.orgnih.gov This strategy has been successfully applied using auxiliaries like pseudoephedrine and Evans oxazolidinones for stereocontrolled alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgnih.gov The structural features of aminophenylpropanol derivatives make them promising candidates for development in this area. researchgate.net
Theoretical and Computational Chemistry Studies of 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol
Quantum Chemical Calculations for Conformational Analysis and Stability
The three-dimensional structure and relative stability of different conformers of a molecule are fundamental to its chemical behavior. For a flexible molecule like (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL, with multiple rotatable bonds, numerous conformations are possible. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and identifying the most stable structures.
Conformational analysis of similar molecules, such as phenylalanine analogs and other amino alcohols, is typically performed using computational methods. nih.gov For instance, studies on N-acetyl-N'-methylamide derivatives of phenylalanine analogs have successfully used both Hartree-Fock (HF) and DFT methods with various basis sets (e.g., 6-31G(d), 6-311G(d)) to identify minimum energy conformations. nih.gov A similar approach for this compound would involve a systematic search of the potential energy surface by rotating the key dihedral angles, followed by geometry optimization of the resulting structures.
The stability of different conformers is determined by their relative energies, which are influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding. In a study of 2-amino-3-hydroxymethyl-1,3-propane diol (TRIS), DFT calculations revealed the significant role of hydrogen bonds in determining the molecule's geometry and stability in the crystalline state. researchgate.net For this compound, intramolecular hydrogen bonds between the amino and hydroxyl groups are expected to play a crucial role in stabilizing certain conformations.
Furthermore, DFT has been employed to investigate the structure-stability relationship of chalcone (B49325) isomers that also feature an aminophenyl group. nih.govresearchgate.net These studies demonstrate the capability of DFT to accurately predict the relative stabilities of isomers, which is a critical aspect of understanding the chemical properties of a compound. nih.govresearchgate.net
A hypothetical conformational analysis of this compound would likely involve the following steps:
Initial exploration of the conformational space through molecular mechanics or semi-empirical methods.
Selection of low-energy conformers for higher-level DFT calculations.
Geometry optimization and frequency calculations to confirm that the structures are true minima on the potential energy surface.
Calculation of relative energies, often including corrections for zero-point vibrational energy and thermal effects, to determine the Boltzmann population of each conformer at a given temperature.
The results of such an analysis would provide valuable insights into the preferred three-dimensional structure of the molecule in the gas phase or in solution, which is essential for understanding its reactivity and biological activity.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Key Applications |
| Density Functional Theory (DFT) | 6-31G(d), 6-311+G(d,p) | Geometry optimization, relative energy calculations, vibrational frequencies. |
| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, often a starting point for more advanced methods. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | High-accuracy energy calculations for refining relative stabilities. |
Prediction of Spectroscopic Properties and Chiroptical Responses
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For a chiral compound like this compound, the prediction of chiroptical properties, such as Electronic Circular Dichroism (ECD), is particularly important.
The prediction of spectroscopic data typically begins with the optimized geometries of the most stable conformers. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and, consequently, UV-Vis and ECD spectra. Studies on amino acids like L-valine and L-isovaline have shown that by performing a Boltzmann-weighted average of the calculated spectra of the most stable conformers, it is possible to obtain theoretical spectra that are in good agreement with experimental data. mdpi.comresearchgate.net This approach accounts for the conformational flexibility of the molecule and provides a more realistic representation of its spectroscopic behavior. mdpi.comresearchgate.net
For this compound, TD-DFT calculations would be expected to predict the electronic transitions responsible for its UV-Vis absorption and the characteristic Cotton effects in its ECD spectrum, which are directly related to its absolute configuration. The chiroptical response is highly sensitive to the three-dimensional arrangement of the chromophores and the chiral center.
In addition to electronic spectroscopy, the prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra is also a common application of computational chemistry. DFT calculations can provide theoretical chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) that can be compared with experimental data to confirm the structure of a synthesized compound. For instance, a study on a 2-(bis(4-aminophenyl)methyl)butan-1-ol derivative demonstrated a good correlation between the experimental and theoretically calculated NMR chemical shifts using the B3LYP/6-311G(d,p) level of theory. doi.org Similarly, the vibrational frequencies calculated by DFT, often with a scaling factor to account for anharmonicity and other systematic errors, can be matched with the peaks in an experimental IR spectrum.
Table 2: Computational Methods for Spectroscopic Property Prediction
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| UV-Vis/ECD | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, rotational strengths. |
| NMR | DFT (GIAO method) | Chemical shifts, coupling constants. |
| IR/Raman | DFT | Vibrational frequencies, intensities. |
In Silico Modeling of Ligand-Substrate/Catalyst Interactions
Understanding how a molecule like this compound interacts with biological targets, such as enzymes or receptors, is crucial for its potential applications in medicinal chemistry. In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target.
The process of molecular docking involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, in silico molecular docking studies have been used to investigate the interactions of amino-modified perillyl alcohol derivatives with target proteins to understand their apoptotic activity in tumor cells. imist.ma Similarly, studies on phenylhydrazono phenoxyquinoline derivatives have utilized molecular docking to screen for their efficacy against the α-amylase enzyme. nih.gov
For this compound, molecular docking could be used to explore its potential interactions with various biological targets. The results could help in identifying potential therapeutic applications or in designing new derivatives with improved binding affinity and selectivity. The steps in a typical molecular docking study would include:
Preparation of the 3D structure of the ligand, this compound, and the target receptor.
Definition of the binding site on the receptor.
Docking of the ligand into the binding site using a suitable algorithm.
Scoring and ranking of the predicted binding poses.
Analysis of the intermolecular interactions in the most favorable binding modes.
In addition to predicting binding modes, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the binding and the conformational changes that may occur upon ligand binding.
Advanced Methodologies for Stereoselectivity Prediction in Synthetic Reactions
The synthesis of a single enantiomer of a chiral molecule like this compound requires a stereoselective reaction. Predicting the stereoselectivity of such reactions is a significant challenge in organic chemistry. Computational methods, including both quantum mechanics and machine learning, are increasingly being used to address this challenge.
Quantum mechanical modeling of the transition states of competing reaction pathways is a powerful approach for understanding and predicting stereoselectivity. rsc.org By calculating the activation energies of the transition states leading to the different stereoisomers, it is possible to predict the major product of the reaction. The difference in the activation energies (ΔΔG‡) is directly related to the enantiomeric ratio of the products. rsc.org This approach requires a detailed understanding of the reaction mechanism and can be computationally intensive, but it provides valuable insights into the origins of stereoselectivity.
More recently, machine learning has emerged as a promising tool for predicting the stereoselectivity of chemical reactions. nih.govresearchgate.netarxiv.org These methods use a large dataset of known reactions to train a model that can predict the outcome of new, unseen reactions. The input to the machine learning model typically consists of descriptors that encode the structural and electronic properties of the reactants, catalyst, and solvent. Various machine learning algorithms, such as random forest, support vector machines, and neural networks, have been successfully applied to predict enantioselectivity with high accuracy. nih.govresearchgate.net
For the synthesis of this compound, these advanced computational methodologies could be applied to:
Design a suitable chiral catalyst or auxiliary for a stereoselective synthesis.
Optimize the reaction conditions (e.g., solvent, temperature) to maximize the yield of the desired (1S) enantiomer.
Provide a quantitative understanding of the factors that control the stereochemical outcome of the reaction.
The integration of computational chemistry and machine learning is expected to play an increasingly important role in the development of efficient and highly stereoselective synthetic methods for chiral molecules.
Advanced Analytical Techniques for Stereochemical and Structural Analysis of 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules and can be powerfully applied to quantify the ratio of diastereomers in a mixture. Since diastereomers are stereoisomers that are not mirror images, they possess different physical properties and, consequently, exhibit distinct NMR spectra.
High-resolution ¹H NMR is particularly well-suited for determining the diastereomeric ratio (d.r.). nih.gov Protons in different diastereomers are in chemically non-equivalent environments, which leads to differences in their chemical shifts (δ) and/or coupling constants. By integrating the signals corresponding to specific, well-resolved protons unique to each diastereomer, a precise quantitative ratio can be established. nih.gov For a compound like (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL, which has two chiral centers, diastereomers can be formed during synthesis. Protons adjacent to the chiral centers are particularly sensitive to the stereochemistry and are often used for this analysis.
In cases of spectral overlap in standard ¹H NMR, advanced techniques such as band-selective pure shift NMR can be employed. nih.gov This method collapses complex multiplets into singlets, dramatically enhancing spectral resolution and allowing for accurate integration even when chemical shift differences are minimal. nih.gov While ¹³C NMR can also show distinct signals for diastereomers, ¹H NMR is generally preferred for quantification due to its shorter relaxation times and higher sensitivity, which lead to more accurate integration values. frontiersin.org
Table 1: Illustrative ¹H NMR Data for Diastereomeric Ratio (d.r.) Determination This table provides representative data on how specific proton signals are used to quantify diastereomer ratios in chemical synthesis.
| Proton Signal Used for Integration | Reason for Selection | Example Diastereomeric Ratio (d.r.) Determined | Reference |
|---|---|---|---|
| Methine Proton (CH) | Highly sensitive to the local stereochemical environment. | 3.4 : 1 | researchgate.net |
| Methyl Group (CH₃) | Often appears as a sharp, well-resolved singlet or doublet, simplifying integration. | 16 : 1 | researchgate.net |
| Aromatic Proton | Changes in stereochemistry can influence the electronic environment of the phenyl ring. | 5.5 : 1 | researchgate.net |
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. mdpi.com These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. fiveable.meyoutube.com
Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength. jasco-global.comlibretexts.org An optically active molecule will absorb one of the circularly polarized components more than the other, resulting in a CD spectrum. libretexts.org This spectrum is a unique fingerprint for a specific enantiomer. The absolute configuration of a molecule like this compound can be unambiguously assigned by comparing its experimental CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as density functional theory (DFT). nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. jasco-global.com The resulting ORD curve, known as a Cotton effect curve in the region of an absorption band, is also characteristic of a molecule's specific three-dimensional structure. youtube.com Historically, ORD was a primary method for configurational correlation, and it remains a valuable complementary technique to CD. vt.edu Both CD and ORD are non-destructive and require only a small amount of sample. fiveable.me
Table 2: Principles of Chiroptical Spectroscopic Techniques
| Technique | Principle | Primary Application for this compound | Key Output |
|---|---|---|---|
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light (ΔA = AL - AR). libretexts.org | Unambiguous assignment of the absolute configuration (e.g., 1S, 2R) at the chiral centers. nsf.gov | CD spectrum (ellipticity vs. wavelength). |
| Optical Rotatory Dispersion (ORD) | Measures the rotation of the plane of polarized light as a function of wavelength. youtube.com | Confirmation of absolute configuration and analysis of conformational properties. | ORD spectrum (optical rotation vs. wavelength). |
Advanced Chromatographic Methods for Enantiomeric Purity Assessment
Chromatographic techniques are the gold standard for determining the enantiomeric purity (or enantiomeric excess, %ee) of chiral compounds. wikipedia.orgopenochem.org This is achieved by separating the enantiomers in a chiral environment, allowing for their individual quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of non-volatile compounds like amino alcohols. mdpi.comyakhak.org The separation is accomplished using a chiral stationary phase (CSP). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times, leading to their separation. openochem.org
For chiral amines and amino alcohols, polysaccharide-based CSPs are highly effective. yakhak.org These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, such as Cellulose tris(3,5-dimethylphenylcarbamate) found in the CHIRALCEL-ODH® column. mdpi.com The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), which allows for the tuning of retention and resolution. yakhak.org Method validation according to ICH guidelines ensures the accuracy, precision, and linearity required for quality control in pharmaceutical settings. yakhak.orgjuniperpublishers.com
Table 3: Typical Chiral HPLC Method Parameters for Chiral Amine Separation
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) | Provides the chiral environment for enantiomeric recognition and separation. | mdpi.comyakhak.org |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with a small amount of amine modifier (e.g., diethylamine) | Elutes the sample; the ratio is optimized to achieve baseline separation in a reasonable time. | yakhak.org |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can affect resolution. | yakhak.org |
| Detection | UV (e.g., at 220 nm or 254 nm) | Quantifies the amount of each enantiomer as it elutes from the column. | researchgate.net |
| Enantiomeric Purity Determined | Can accurately quantify impurities down to 0.05%. | Ensures the final product meets pharmaceutical quality standards. | yakhak.org |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) is another powerful technique for chiral separations, particularly for analytes that are volatile or can be made volatile through derivatization. uni-muenchen.de For a polar and non-volatile compound like this compound, derivatization is a necessary step. nih.govsigmaaldrich.com The amino and hydroxyl functional groups are typically converted into less polar, more volatile esters or amides. For example, the amino group can be acylated with trifluoroacetic anhydride. nih.govnih.gov
Once derivatized, the compound is analyzed on a capillary column coated with a chiral stationary phase. Common CSPs for GC include cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX® G-TA) and amino acid derivatives (e.g., Chirasil-Val). sigmaaldrich.comresearchgate.net These phases create a chiral environment within the column, allowing for the separation of the enantiomeric derivatives based on differences in their interactions with the CSP. researchgate.net Chiral GC is known for its high resolution and sensitivity, making it an excellent method for trace chiral analysis. sigmaaldrich.com
Table 4: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Purity Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
|---|---|---|
| Analyte Volatility | Suitable for both volatile and non-volatile compounds. No derivatization is typically needed for this compound. | Requires volatile or semi-volatile compounds. Derivatization is mandatory for polar analytes like amino alcohols. nih.gov |
| Stationary Phases | Wide variety, including polysaccharide, protein, and Pirkle-type phases. mdpi.comyakhak.org | Typically based on cyclodextrins or amino acid derivatives. researchgate.net |
| Resolution | Good to excellent. | Very high, often superior to HPLC due to the high efficiency of capillary columns. |
| Sample Preparation | Simpler; involves dissolving the sample in the mobile phase. | More complex; involves a chemical derivatization step, followed by extraction and cleanup. sigmaaldrich.com |
| Primary Advantage | Broad applicability and direct analysis without derivatization. yakhak.org | Exceptional resolving power and sensitivity. sigmaaldrich.com |
Future Research Directions and Emerging Trends in 1s 1 Amino 1 3 Aminophenyl Propan 2 Ol Chemistry
The field of synthetic organic chemistry is continually evolving, driven by the demand for more efficient, selective, and sustainable methods. For a structurally rich molecule like (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL, future research is poised to unlock its full potential. This involves not only refining its synthesis but also exploring its utility as a building block and functional molecule. Emerging trends point towards a future where biocatalysis, computational design, and advanced functionalization converge to expand the applications of this and related chiral aminophenylpropanol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
